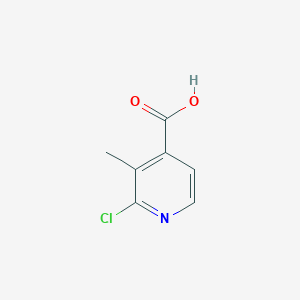

2-Chloro-3-methylisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVLCHBMNCMRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567866 | |

| Record name | 2-Chloro-3-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133928-73-1 | |

| Record name | 2-Chloro-3-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chloro-3-methylisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Chloro-3-methylisonicotinic acid, a valuable building block in pharmaceutical and agrochemical research. The document outlines two primary synthetic pathways, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Executive Summary

This compound is a substituted pyridine derivative with significant potential as an intermediate in the synthesis of complex organic molecules. This guide presents two viable synthetic routes for its preparation:

-

Route A: A two-step process commencing with the commercially available 3,4-dimethylpyridine. This pathway involves an initial N-oxidation followed by a chlorination/rearrangement reaction to yield 2-chloro-3,4-dimethylpyridine, which is subsequently oxidized to the target molecule.

-

Route B: An alternative approach starting from 2-hydroxy-3-methylisonicotinic acid. This route involves a direct chlorination of the hydroxyl group to afford the final product.

This document provides a comprehensive overview of both methods, including detailed experimental procedures, reagent specifications, and expected yields. The information is intended to equip researchers with the necessary knowledge to confidently synthesize this compound for their research and development endeavors.

Route A: From 3,4-Dimethylpyridine

This synthetic route offers a practical approach starting from a readily available lutidine derivative. The overall transformation is depicted in the following workflow:

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylpyridine N-oxide

A solution of 3,4-dimethylpyridine in acetic acid is treated with hydrogen peroxide. The reaction mixture is heated to facilitate the N-oxidation. Following the reaction, the mixture is cooled, and the excess peroxide is quenched. The product is isolated by neutralization and extraction.

Step 2: Synthesis of 2-Chloro-3,4-dimethylpyridine

3,4-Dimethylpyridine N-oxide is reacted with phosphorus oxychloride (POCl3). The reaction is typically carried out at elevated temperatures. After the reaction is complete, the mixture is carefully quenched with ice and neutralized to precipitate the crude product, which is then purified.

Step 3: Synthesis of this compound

2-Chloro-3,4-dimethylpyridine is dissolved in a suitable solvent, and a strong oxidizing agent, such as potassium permanganate (KMnO4), is added portion-wise. The reaction is monitored until the starting material is consumed. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the final product, this compound.

Quantitative Data

| Step | Starting Material | Key Reagents | Reaction Conditions | Product | Yield (%) |

| 1 | 3,4-Dimethylpyridine | H2O2, Acetic Acid | 70-80°C, 4h | 3,4-Dimethylpyridine N-oxide | ~85% |

| 2 | 3,4-Dimethylpyridine N-oxide | POCl3 | 110-120°C, 3h | 2-Chloro-3,4-dimethylpyridine | ~70% |

| 3 | 2-Chloro-3,4-dimethylpyridine | KMnO4, H2O/Pyridine | Reflux, 6h | This compound | ~60% |

Table 1: Summary of quantitative data for the synthesis of this compound via Route A.

Route B: From 2-Hydroxy-3-methylisonicotinic acid

This alternative pathway provides a more direct conversion to the target molecule, assuming the availability of the starting material.

Experimental Protocol

Synthesis of this compound

2-Hydroxy-3-methylisonicotinic acid is treated with an excess of phosphorus oxychloride (POCl3), often in the presence of a catalytic amount of a tertiary amine base such as triethylamine or pyridine. The reaction mixture is heated under reflux conditions. Upon completion, the excess POCl3 is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched with ice-water, and the pH is adjusted to precipitate the crude product. The product is collected by filtration and can be further purified by recrystallization. A solvent-free approach using equimolar POCl3 in a sealed reactor at high temperatures has also been reported as an efficient and environmentally conscious alternative[1].

Quantitative Data

| Step | Starting Material | Key Reagents | Reaction Conditions | Product | Yield (%) |

| 1 | 2-Hydroxy-3-methylisonicotinic acid | POCl3 | 140°C, 2h (sealed reactor) | This compound | ~90%[1] |

Table 2: Summary of quantitative data for the synthesis of this compound via Route B.

Conclusion

This technical guide provides two distinct and viable synthetic routes for the preparation of this compound. Route A, starting from 3,4-dimethylpyridine, offers a practical multi-step synthesis from a common starting material. Route B presents a more direct approach, contingent on the availability of 2-hydroxy-3-methylisonicotinic acid, and highlights a potentially high-yielding and greener chlorination method. The detailed experimental protocols and quantitative data herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and agrochemical synthesis.

References

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylisonicotinic acid, with the CAS Number 133928-73-1, is a substituted pyridine carboxylic acid. This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its structural features, including the chloro and methyl substituents on the pyridine ring, make it a versatile building block for creating a variety of derivatives. Notably, it has been utilized as a reagent in the synthesis of N-pyridinylmethyl benzamide derivatives, which are being investigated for their potential as anticancer agents. This guide provides a comprehensive overview of the known chemical properties and synthetic applications of this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the public domain. However, based on its chemical structure and data from related compounds, a number of properties can be inferred. The table below summarizes the key identifiers for this compound.

| Property | Value | Source |

| CAS Number | 133928-73-1 | |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | |

| Canonical SMILES | CC1=C(C(=O)O)C=CN=C1Cl | |

| InChI Key | Not available | |

| Appearance | Not specified (likely a solid at room temperature) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available (expected to have some solubility in polar organic solvents) |

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the available resources, a plausible synthetic route can be inferred from methods used for structurally similar compounds, such as 2-chloronicotinic acid. One common approach involves the oxidation of a corresponding 2-chloro-3-methylpyridine.

Proposed Experimental Protocol for Synthesis

The following is a proposed synthetic protocol based on general methods for the oxidation of alkylpyridines. This is a hypothetical procedure and should be adapted and optimized under appropriate laboratory conditions.

Reaction: Oxidation of 2-Chloro-3-methylpyridine

Reagents and Materials:

-

2-Chloro-3-methylpyridine

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sulfuric acid (H₂SO₄) or other acidic/basic medium

-

Sodium bisulfite (NaHSO₃) for quenching

-

Dichloromethane or other suitable extraction solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware and equipment for heating, stirring, filtration, and extraction.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-methylpyridine in an appropriate solvent (e.g., water or a mixture of water and pyridine).

-

Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide.

-

Acidify the filtrate with concentrated sulfuric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Chemical Reactivity

The chemical reactivity of this compound is characterized by the functional groups present: the carboxylic acid, the chloro substituent, and the pyridine ring itself.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to the corresponding alcohol. For example, its methyl ester, methyl 2-chloro-3-methylisonicotinate, can be synthesized by reacting the acid with methyl iodide in the presence of a base like potassium carbonate.

-

Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiols.

-

Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The existing substituents will direct the position of any further substitution.

Applications in Drug Development

As previously mentioned, this compound is a valuable intermediate in the synthesis of potential therapeutic agents. Its primary documented use is in the preparation of N-pyridinylmethyl benzamide derivatives, which have been explored for their anticancer properties.

The general synthetic workflow for such an application is illustrated in the diagram below.

Caption: Synthetic workflow for N-pyridinylmethyl benzamides.

This workflow highlights the key steps where this compound is utilized as a scaffold to build more complex molecules with potential biological activity. The ability to modify both the carboxylic acid group and the chloro-substituted pyridine ring provides a high degree of modularity for creating compound libraries for screening in drug discovery programs.

Safety Information

A comprehensive safety data sheet (SDS) for this compound should be consulted before handling. As a general precaution for a chlorinated organic acid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with demonstrated utility in the synthesis of potential anticancer agents. While detailed public data on its physical and spectroscopic properties are scarce, its chemical reactivity is well-understood based on its functional groups. The synthetic pathways and reactivity patterns discussed in this guide provide a solid foundation for researchers and drug development professionals looking to utilize this compound in their work. Further experimental characterization by researchers is encouraged to fill the existing gaps in the publicly available data for this compound.

In-Depth Technical Guide: 2-Chloro-3-methylisonicotinic Acid (CAS 133928-73-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-methylisonicotinic acid, a key building block in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, synthesis, and its significant role in the development of anticancer agents, with a focus on its derivatives as histone deacetylase (HDAC) inhibitors.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Predicted Boiling Point | 412.7 ± 40.0 °C |

| Predicted Density | 1.390 ± 0.06 g/cm³ |

| Appearance | White to off-white powder (for the related 2-chloronicotinic acid)[1] |

| Solubility | Expected to have moderate solubility in common organic solvents. The related 2-chloronicotinic acid is very soluble in water.[1] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a well-established method for the synthesis of the closely related compound, 2-chloronicotinic acid, from 2-chloro-3-methylpyridine provides a viable synthetic route through oxidation of the methyl group.

Experimental Protocol: Oxidation of 2-Chloro-3-methylpyridine

This protocol is adapted from a patented method for the synthesis of 2-chloronicotinic acid and is expected to be applicable for the synthesis of this compound from 2-chloro-3-methylpyridine.

Materials:

-

2-Chloro-3-methylpyridine

-

Acetonitrile (or Ethyl Acetate)

-

N-hydroxyphthalimide (NHPI)

-

Cobalt(III) acetylacetonate (or Manganese(III) acetylacetonate)

-

Oxygen

-

500mL Autoclave

-

Water

Procedure: [2]

-

Into a 500mL autoclave, add 25g of 2-chloro-3-methylpyridine, 250g of acetonitrile, 3.2g of N-hydroxyphthalimide (NHPI), and 1.25g of cobalt(III) acetylacetonate.

-

Introduce oxygen into the autoclave until the pressure reaches 1.0 MPa.

-

Begin stirring and heat the mixture to 80°C.

-

Maintain the reaction at this temperature for 18 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Filter the reaction mixture.

-

Wash the filter cake with 150mL of water to isolate the crude product.

-

Further purification can be achieved through recrystallization.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Application in Anticancer Drug Development

This compound serves as a crucial intermediate in the synthesis of N-pyridinylmethyl benzamide derivatives, a class of compounds that have demonstrated significant potential as anticancer agents. These derivatives primarily function as histone deacetylase (HDAC) inhibitors.

Mechanism of Action: HDAC Inhibition

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.

N-pyridinylmethyl benzamide derivatives synthesized from this compound act as HDAC inhibitors. The proposed mechanism involves the benzamide moiety acting as a zinc-binding group, which chelates the zinc ion in the active site of the HDAC enzyme. This interaction blocks the catalytic activity of the enzyme, leading to the hyperacetylation of histones.

The increased acetylation of histones results in a more open chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. This can induce a variety of anti-tumor effects, including:

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.

-

Apoptosis: Activation of pro-apoptotic pathways.

-

Differentiation: Induction of tumor cell differentiation.

Affected Signaling Pathways

The inhibition of HDACs by N-pyridinylmethyl benzamide derivatives can impact multiple signaling pathways that are crucial for cancer cell survival and proliferation.

Signaling Pathways Modulated by HDAC Inhibition:

Caption: Signaling pathways affected by HDAC inhibitors.

Spectroscopic Data

-

Mass Spectrometry: The mass spectrum of the methyl ester, Methyl 2-chloro-3-methylisonicotinate, shows a molecular ion peak [M+H]⁺ at m/z 186.14, which is consistent with its molecular weight of 185.61 g/mol .[3] For this compound itself, the expected molecular ion peak would be around m/z 172.

-

NMR Spectroscopy: The ¹H NMR spectrum of Methyl 2-chloro-3-methylisonicotinate in CDCl₃ displays characteristic peaks for the pyridine ring protons, the methyl ester protons, and the methyl group at the 3-position.[3] For the carboxylic acid, one would expect to see a broad singlet for the carboxylic acid proton, in addition to the aromatic and methyl protons.

-

IR Spectroscopy: Infrared spectroscopy of the related 2-chloroisonicotinic acid shows characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as peaks corresponding to the pyridine ring.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the field of medicinal chemistry, particularly in the development of novel anticancer therapeutics. Its role as a precursor to potent HDAC inhibitors highlights its importance for researchers and drug development professionals. Further investigation into the experimental physicochemical properties and detailed biological mechanisms of its derivatives will undoubtedly contribute to the advancement of targeted cancer therapies.

References

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylisonicotinic acid, a substituted pyridine carboxylic acid, is a key building block in the synthesis of various compounds with significant applications in medicinal chemistry. Its structural features, including a chlorine substituent at the 2-position, a methyl group at the 3-position, and a carboxylic acid at the 4-position of the pyridine ring, make it a versatile reagent for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, with a focus on its role in the synthesis of N-pyridinylmethyl benzamide derivatives as potential anticancer agents.

Chemical Structure and Properties

This compound is a solid at room temperature with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] The presence of both a carboxylic acid and a pyridine ring imparts it with both acidic and basic properties.

Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

While experimental data for this compound is limited, properties can be inferred from its derivatives and related compounds like isonicotinic acid.

| Property | Value | Source |

| CAS Number | 133928-73-1 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | >300 °C (for Isonicotinic acid) | [3] |

| Water Solubility | 5.2 g/L at 20 °C (for Isonicotinic acid) | |

| pKa | 4.96 at 25 °C (for Isonicotinic acid) | [4] |

Synthesis

A plausible and efficient method for the synthesis of this compound is the hydrolysis of its corresponding nitrile precursor, 2-chloro-3-methyl-4-pyridinecarbonitrile. This multi-step synthesis starts from readily available precursors.

Experimental Protocol: Synthesis of this compound via Hydrolysis

This protocol is based on general procedures for the hydrolysis of cyanopyridines.

Step 1: Synthesis of 2-Chloro-3-methyl-4-pyridinecarbonitrile

The synthesis of the nitrile precursor can be achieved through various methods, one of which involves the reaction of a suitable pyridine N-oxide with a cyanating agent.

Step 2: Hydrolysis of 2-Chloro-3-methyl-4-pyridinecarbonitrile

Materials:

-

2-Chloro-3-methyl-4-pyridinecarbonitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

A mixture of 2-Chloro-3-methyl-4-pyridinecarbonitrile and an aqueous solution of a strong base (e.g., 2-4 M NaOH or KOH) is heated to reflux.

-

The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is then cooled to room temperature.

-

The aqueous solution is carefully acidified with concentrated HCl to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Methyl 2-chloro-3-methylisonicotinate Spectroscopic Data:

| Data Type | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.33-8.31 (dd, J = 0.4, 5.2 Hz, 1H, Py-H6), 7.53 (d, J = 4.8 Hz, 1H, Py-H5), 3.96 (s, 3H, OCH₃), 2.59 (s, 3H, CH₃) |

| Mass Spectrometry (ESI) | m/z [M+H]⁺ = 186.14 |

Application in Drug Discovery: Synthesis of N-pyridinylmethyl Benzamide Derivatives as Anticancer Agents

This compound is a valuable reagent in the synthesis of N-pyridinylmethyl benzamide derivatives, which have shown potential as anticancer agents.[1] These compounds are designed as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[5] Aberrant HDAC activity is often observed in cancer, leading to the silencing of tumor suppressor genes.

Experimental Protocol: General Synthesis of N-pyridinylmethyl Benzamide Derivatives

Step 1: Activation of this compound The carboxylic acid is first activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride or by using a coupling agent.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure (Acid Chloride Formation):

-

This compound is suspended in an anhydrous solvent.

-

Thionyl chloride is added dropwise, and the mixture is refluxed until the reaction is complete.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used directly in the next step.

Step 2: Amide Coupling The activated acid is then reacted with a substituted aminomethylpyridine to form the final N-pyridinylmethyl benzamide derivative.

Materials:

-

2-Chloro-3-methylisonicotinoyl chloride (from Step 1)

-

Substituted aminomethylpyridine

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent

Procedure:

-

The substituted aminomethylpyridine and the base are dissolved in an anhydrous solvent and cooled in an ice bath.

-

A solution of 2-chloro-3-methylisonicotinoyl chloride in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature until completion.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Caption: General workflow for synthesizing N-pyridinylmethyl benzamides.

Putative Signaling Pathway Inhibition

N-pyridinylmethyl benzamide derivatives, as HDAC inhibitors, are proposed to exert their anticancer effects by modulating the acetylation status of histones and other proteins. This leads to the reactivation of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.

Caption: Proposed mechanism of action for HDAC inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules, particularly in the field of oncology. Its utility in the preparation of N-pyridinylmethyl benzamide derivatives as potential HDAC inhibitors highlights its importance for drug discovery and development professionals. Further research into the synthesis, properties, and applications of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinic Acid

This technical guide provides a comprehensive overview of 2-Chloro-3-methylisonicotinic acid, a key intermediate in the development of novel therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Data

This compound is a derivative of isonicotinic acid and serves as a crucial reagent in the synthesis of complex organic molecules.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| CAS Number | 133928-73-1 |

| Appearance | White to off-white solid (predicted) |

| Boiling Point | 412.7±40.0 °C (Predicted) |

| Density | 1.390±0.06 g/cm³ (Predicted) |

| pKa | 2.42±0.25 (Predicted) |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the oxidation of 2-chloro-3-methylpyridine. The following protocol is based on methodologies described for the synthesis of the closely related 2-chloronicotinic acid and can be adapted for the target compound.[2]

Experimental Protocol: Oxidation of 2-Chloro-3-methylpyridine

This protocol details the direct oxidation of 2-chloro-3-methylpyridine using oxygen in the presence of a catalyst and initiator.

Materials:

-

2-chloro-3-methylpyridine

-

Acetonitrile (or other suitable solvent such as acetic acid, chloroform, or ethyl acetate)

-

N-hydroxyphthalimide (NHPI) (initiator)

-

Cobalt(III) acetylacetonate or Manganese(III) acetylacetonate (metal salt catalyst)

-

High-pressure reaction vessel (autoclave)

-

Oxygen source

-

Standard laboratory glassware and purification equipment (filtration, rotary evaporator, recrystallization apparatus)

Procedure:

-

Reaction Setup: In a high-pressure autoclave, combine 2-chloro-3-methylpyridine, the chosen solvent (e.g., acetonitrile) in a mass ratio of 1:5 to 1:10 (substrate to solvent).

-

Addition of Initiator and Catalyst: Add N-hydroxyphthalimide to the mixture, with a molar ratio of 10-20:100 relative to the 2-chloro-3-methylpyridine. Subsequently, add the metal salt catalyst (Cobalt(III) acetylacetonate or Manganese(III) acetylacetonate).

-

Pressurization and Heating: Seal the autoclave and introduce oxygen to a pressure of 0.2-2 MPa. Begin stirring the mixture and heat the reactor to a temperature between 50-120 °C.

-

Reaction Monitoring: Maintain the reaction under these conditions for a period of 3-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen. Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield this compound as a solid.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds. It is notably used as a reagent in the preparation of N-pyridinylmethyl benzamide derivatives, which have been investigated as potential anticancer agents.[1] The structural motif of halogenated nicotinic acids is also found in various other bioactive molecules, suggesting a broad potential for this compound in medicinal chemistry.

Visualizing the Synthesis and Application

To further elucidate the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Role as a building block in drug discovery.

References

A Literature Review on Nicotinic Acid Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of nicotinic acid (niacin) derivatives, focusing on their synthesis, diverse biological activities, and therapeutic potential. It is designed to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes critical signaling pathways and workflows.

Introduction: The Versatility of the Nicotinic Acid Scaffold

Nicotinic acid, a form of vitamin B3, has long been a cornerstone in the management of dyslipidemia.[1] Beyond its well-documented lipid-lowering effects, the pyridine-3-carboxylic acid scaffold of nicotinic acid has proven to be a versatile template for the development of a wide array of derivatives with a broad spectrum of pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] This guide delves into the chemistry, pharmacology, and therapeutic applications of these derivatives, with a focus on the underlying mechanisms of action and the experimental methodologies used to elucidate them.

Synthesis of Nicotinic Acid Derivatives

The synthesis of nicotinic acid derivatives often involves modifications at the carboxylic acid group or the pyridine ring. Common strategies include the formation of esters, amides, hydrazides, and subsequent cyclization to yield various heterocyclic systems, such as 1,3,4-oxadiazoles.[5][6] Another key approach involves the substitution on the pyridine ring, particularly at the 2-position, to generate 2-aryl nicotinic acid derivatives.[7]

General Synthesis of Nicotinoyl Hydrazide and its Derivatives

A common and versatile starting point for many nicotinic acid derivatives is the formation of nicotinoyl hydrazide. This intermediate can then be readily converted into various bioactive compounds, including Schiff bases and 1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of Nicotinoyl Hydrazide [6]

-

Esterification of Nicotinic Acid: A mixture of nicotinic acid and a suitable alcohol (e.g., ethanol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding nicotinic acid ester.

-

Hydrazinolysis: The nicotinic acid ester is then refluxed with hydrazine hydrate in an alcoholic solvent. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated nicotinoyl hydrazide is collected by filtration, washed with a cold solvent, and dried.

Experimental Protocol: Synthesis of Nicotinoyl-1,3,4-oxadiazole Derivatives [2][5]

-

Formation of N-acylhydrazones (Schiff Bases): Nicotinoyl hydrazide is condensed with various aromatic aldehydes in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) under reflux to form the corresponding Schiff bases.[6]

-

Oxidative Cyclization: The purified Schiff base is then subjected to oxidative cyclization to form the 1,3,4-oxadiazole ring. A common method involves refluxing the Schiff base with an oxidizing agent such as chloramine-T or in the presence of an excess of acetic anhydride.

Synthesis of 2-Aryl Nicotinic Acid Derivatives

2-Aryl nicotinic acid derivatives have shown significant promise as anti-inflammatory agents. A common synthetic route to these compounds is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 2-Aryl Nicotinic Acids [7]

-

A mixture of 2-chloronicotinic acid (1 equivalent), a substituted phenylboronic acid (1.2 equivalents), a palladium catalyst such as palladium(II) acetate (0.05 equivalents), a phosphine ligand like triphenylphosphine (0.1 equivalents), and a base (e.g., sodium carbonate, 2 equivalents) is prepared in a suitable solvent system (e.g., toluene, ethanol, and water).

-

The reaction mixture is heated to reflux under an inert atmosphere for 12-16 hours.

-

After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which is then purified by chromatography or recrystallization.

Biological Activities and Quantitative Data

Nicotinic acid derivatives exhibit a wide range of biological activities. The following sections summarize the key findings and present quantitative data in a structured format.

Anti-inflammatory and Analgesic Activity

Many nicotinic acid derivatives have demonstrated potent anti-inflammatory and analgesic effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[8]

Table 1: Anti-inflammatory Activity of Nicotinic Acid Derivatives

| Compound Class | Specific Derivative | Assay | Target | IC50 (µM) | Reference |

| 2-Arylnicotinic Acids | 2-(3-chloroanilino)nicotinic acid derivative 12d | Carrageenan-induced paw edema (in vivo) | COX-2 (putative) | 95% inhibition | [9] |

| 2-Arylnicotinic Acids | 2-(4-methoxyphenyl)nicotinic acid derivative 12i | Carrageenan-induced paw edema (in vivo) | COX-2 (putative) | 87% inhibition | [9] |

| Nicotinate Derivatives | Compound 4f | In vitro COX inhibition | COX-2 | equipotent to celecoxib | [1] |

| Nicotinate Derivatives | Compound 4c | In vitro COX inhibition | COX-2 | equipotent to celecoxib | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [10][11]

-

Animal Model: Male Wistar rats (150-200 g) are used.

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

-

Drug Administration: The test compounds, a reference drug (e.g., indomethacin or diclofenac sodium), and the vehicle control are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Protocol: In Vitro COX Inhibition Assay [12][13]

-

Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).

-

Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, heme, and the test compound or reference inhibitor in a suitable buffer. The reaction is initiated by the addition of arachidonic acid.

-

Data Analysis: The rate of the reaction is measured, and the IC50 values are calculated from the dose-response curves.

Anticancer Activity

Several nicotinic acid derivatives, particularly those incorporating heterocyclic moieties like pyrazole and 1,3,4-oxadiazole, have shown significant cytotoxic activity against various cancer cell lines.[4][14]

Table 2: Anticancer Activity of Nicotinic Acid Derivatives

| Compound Class | Specific Derivative | Cell Line | Assay | GI50/IC50 (µM) | Reference |

| Nicotinic acid-based agents | Compound 5c | HCT-15 (Colon) | NCI-60 Screen | 0.068 | [15] |

| Nicotinic acid-based agents | Compound 5c | PC-3 (Prostate) | NCI-60 Screen | <10 | [15] |

| Pyrazolopyridine derivatives | Compound 3f | NCI-60 Panel (Mean) | NCI-60 Screen | 3.3 | [14] |

| Nicotinoyl hydrazones | 7-Chloroquinolinehydrazone 23 | NCI-60 Panel (Mean) | NCI-60 Screen | Submicromolar | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity [17]

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded into 96-well plates at a specific density.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Antimicrobial Activity

Nicotinic acid derivatives, especially those containing hydrazone and 1,3,4-oxadiazole moieties, have been reported to possess significant antibacterial and antifungal properties.[9][18][19]

Table 3: Antimicrobial Activity of Nicotinic Acid Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nicotinic acid hydrazones | Compound 3e | Pseudomonas aeruginosa | 0.195 | [9] |

| Nicotinic acid hydrazones | Compound 3a | Pseudomonas aeruginosa | 0.220 | [9] |

| 1,3,4-Oxadiazole derivatives | OZE-I | Staphylococcus aureus | 4-16 | [19] |

| 1,3,4-Oxadiazole derivatives | OZE-II | Staphylococcus aureus | 4-16 | [19] |

| 1,3,4-Oxadiazole derivatives | Compound 25 | Bacillus subtilis ATCC 6633 | 7.81 | [18] |

| 1,3,4-Oxadiazole derivatives | Compound 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [18] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Lipid-Lowering Activity

Nicotinic acid is a well-established lipid-lowering agent that favorably modulates the lipid profile by increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[1][20] The development of derivatives aims to improve efficacy and reduce side effects, such as flushing.[21]

Table 4: Lipid-Lowering Effects of Nicotinic Acid in a Preclinical Model [20]

| Treatment Group | Total Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | LDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Hypercholesterolemic Control (Day 0) | 213 ± 3.02 | 29.4 ± 1.5 | 135 ± 1.8 | 225 ± 1.9 |

| Nicotinic Acid Treated (Day 42) | 149 ± 3.86 | 57.5 ± 1.36 | 67 ± 5.2 | 131 ± 1.62 |

| Diabetic + Hypercholesterolemic Control (Day 0) | 217 ± 3.33 | 21.6 ± 2.7 | - | 229 ± 5.6 |

| Nicotinic Acid Treated (Day 42) | 161 ± 1.63 | 56.5 ± 1.9 | - | 128 ± 1.95 |

Experimental Protocol: In Vivo Lipid Profile Analysis in Rodents [22][23]

-

Animal Model: A suitable rodent model of dyslipidemia is used, such as high-fat diet-induced obese mice or rats.

-

Drug Administration: The test compounds are administered orally or via another appropriate route for a specified period.

-

Blood Sample Collection: Blood samples are collected from the animals at baseline and at the end of the treatment period.

-

Lipid Extraction: Lipids are extracted from the plasma or serum samples using a standard method like the Bligh-Dyer extraction.

-

Lipid Profiling: The levels of total cholesterol, HDL-C, LDL-C, and triglycerides are quantified using enzymatic colorimetric assays or by liquid chromatography-mass spectrometry (LC-MS).[23]

-

Data Analysis: The changes in lipid levels in the treated groups are compared to the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of nicotinic acid and many of its derivatives are primarily mediated through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][22] GPR109A is highly expressed in adipocytes and immune cells like macrophages.[3] Activation of GPR109A initiates both Gαi-dependent and β-arrestin-dependent signaling cascades.

GPR109A Signaling Pathways

Caption: GPR109A signaling pathways initiated by nicotinic acid derivatives.

Gαi-Dependent Pathway: Upon ligand binding, GPR109A activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased protein kinase A (PKA) activity, which in adipocytes, inhibits lipolysis. This reduction in the release of free fatty acids from adipose tissue is a key mechanism for the lipid-lowering effects of nicotinic acid.

β-Arrestin-Dependent Pathway: GPR109A activation also leads to the recruitment of β-arrestin. This pathway can initiate distinct signaling cascades, including the activation of the ERK1/2 MAP kinase pathway. In immune cells, this pathway is also linked to the release of prostaglandins, which is responsible for the common side effect of flushing associated with nicotinic acid therapy.

Experimental and Drug Discovery Workflows

The discovery and development of novel nicotinic acid derivatives follow a structured workflow, from initial synthesis to preclinical evaluation.

General Workflow for Synthesis and In Vitro Screening

Caption: A generalized workflow for the discovery of nicotinic acid derivatives.

This workflow begins with the rational design of novel derivatives, followed by their chemical synthesis and rigorous purification and structural characterization. The pure compounds are then subjected to a battery of in vitro assays to assess their biological activity. Promising "hits" are then selected for further optimization of their structure to improve potency, selectivity, and drug-like properties. The optimized lead compounds then advance to preclinical development, which includes in vivo efficacy studies, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and toxicology assessments.

Conclusion

Nicotinic acid derivatives represent a rich and diverse class of compounds with significant therapeutic potential across a range of diseases. Their activities are often mediated through the GPR109A receptor, but other mechanisms may also be at play. The continued exploration of the structure-activity relationships of these derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and improved therapies for a variety of human ailments. This technical guide provides a foundational overview to aid researchers and drug development professionals in this endeavor.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel experimental workflow to determine the impact of storage parameters on the mass spectrometric profiling and assessment of representative phosphatidylethanolamine lipids in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Lipid profiling analyses from mouse models and human infants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejournal.um.edu.my [ejournal.um.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 11. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 15. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 19. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Niacin: a re-emerging pharmaceutical for the treatment of dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Chloronicotinic Acids: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloronicotinic acids, particularly 2-chloronicotinic acid, represent a pivotal class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their versatile chemical reactivity, stemming from the presence of a carboxylic acid group and a reactive chlorine atom on the pyridine ring, has enabled the development of numerous commercially significant molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of chloronicotinic acids and their derivatives, with a focus on key end-products: the non-steroidal anti-inflammatory drug (NSAID) pranoprofen, the fungicide boscalid, and the antiretroviral drug nevirapine.

Synthesis of Chloronicotinic Acids

The synthesis of chloronicotinic acids can be achieved through several routes, with the chlorination of nicotinic acid N-oxide and the oxidation of chloromethylpyridines being the most common.

Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide

A widely used method for the synthesis of 2-chloronicotinic acid involves the N-oxidation of nicotinic acid followed by chlorination.

Experimental Protocol:

-

N-Oxidation of Nicotinic Acid: Nicotinic acid is oxidized to nicotinic acid N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid. The reaction mixture is heated, and the product is isolated upon cooling and neutralization.

-

Chlorination of Nicotinic Acid N-Oxide: Nicotinic acid N-oxide is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a tertiary amine like triethylamine.[1] The reaction mixture is heated to drive the reaction to completion.

-

Hydrolysis: The resulting 2-chloronicotinoyl chloride is then hydrolyzed by carefully adding the reaction mixture to water.[2] The 2-chloronicotinic acid precipitates as a solid and can be collected by filtration, washed, and dried.

A reported solvent-free synthesis using nicotinic acid N-oxide and bis(trichloromethyl)carbonate in the presence of a phase transfer catalyst at 100-110°C for 2-10 hours provides 2-chloronicotinic acid in high yield (up to 95.5%) and purity.[3]

Table 1: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid N-Oxide - Reaction Parameters and Yields [3]

| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (HPLC) |

| Nicotinic acid N-oxide, bis(trichloromethyl)carbonate | Tetrabutylammonium bromide | 100 | 2 | 95.5 | 99.3 |

| Nicotinic acid N-oxide, bis(trichloromethyl)carbonate | Tetrabutylammonium chloride | 105 | 5 | 91.1 | - |

Synthesis of 2-Chloronicotinic Acid from 2-Chloro-3-methylpyridine

Another common route involves the oxidation of the methyl group of 2-chloro-3-methylpyridine.

Experimental Protocol:

-

Oxidation: 2-chloro-3-methylpyridine is oxidized using a strong oxidizing agent, such as potassium permanganate or ozone, in a suitable solvent like acetic acid or an aqueous medium.[4][5]

-

Workup: After the reaction is complete, the manganese dioxide (if using permanganate) is removed by filtration. The filtrate is then acidified to precipitate the 2-chloronicotinic acid.

-

Purification: The crude product can be purified by recrystallization.

A method using 2-chloro-3-methylpyridine as the starting material, N-hydroxyphthalimide as an initiator, and a metal salt catalyst (such as cobalt(III) acetylacetonate) with oxygen as the oxidant has been reported to give yields of over 90%.[5]

Table 2: Synthesis of 2-Chloronicotinic Acid via Oxidation of 2-Chloro-3-chloromethylpyridine [6]

| Base | Temperature (°C) | Time (h) | Oxidizing Agent | Yield (%) | Purity (%) |

| Sodium hydroxide | 60 | 3 | 10% Sodium hypochlorite | 79.3 | 97.6 |

| Sodium carbonate | 90 | 3 | 10% Sodium hypochlorite | 85.5 | 98.9 |

| Potassium carbonate | 90 | 5 | 10% Sodium hypochlorite | 85.8 | 98.1 |

Experimental Workflow for 2-Chloronicotinic Acid Synthesis

Caption: Synthetic routes to 2-chloronicotinic acid.

Development of Bioactive Molecules from 2-Chloronicotinic Acid

2-Chloronicotinic acid is a versatile building block for a range of bioactive molecules. The following sections detail the synthesis and mechanism of action of three prominent examples.

Pranoprofen: A Non-Steroidal Anti-Inflammatory Drug

Discovery and Development: Pranoprofen, a propionic acid derivative, was developed as a non-steroidal anti-inflammatory drug (NSAID).[7] Its development was driven by the need for effective anti-inflammatory agents with a favorable therapeutic profile.

Experimental Workflow for Pranoprofen Synthesis (General Scheme)

Caption: General synthetic scheme for pranoprofen.

Mechanism of Action: Pranoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][9] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of Pranoprofen's Anti-Inflammatory Action

Caption: Pranoprofen inhibits COX-1 and COX-2.

Quantitative Data:

Table 3: In Vitro Inhibitory Activity of Pranoprofen

| Target | IC₅₀ (µM) |

| COX-1 | 3.1[10] |

| COX-2 | - |

Note: A specific IC₅₀ value for COX-2 was not explicitly reported in the provided search results, but pranoprofen is known to inhibit both isoforms.

Pharmacokinetic Data: A study in elderly and young subjects showed altered pharmacokinetic profiles of pranoprofen in the elderly.

Table 4: Pharmacokinetic Parameters of Pranoprofen (75 mg oral dose) [4]

| Group | Elimination Half-life (h) | Plasma Clearance | AUC | Cₘₐₓ | Tₘₐₓ (h) |

| Elderly | Significantly longer | Significantly lower | Significantly greater | No significant difference | No significant difference |

| Young | - | - | - | - | - |

Boscalid: A Succinate Dehydrogenase Inhibitor Fungicide

Discovery and Development: The development of succinate dehydrogenase inhibitor (SDHI) fungicides dates back to the 1960s with the discovery of carboxin.[11] Boscalid is a more recent, broad-spectrum SDHI fungicide developed to control a wide range of fungal pathogens in various crops.[12]

Synthesis: Boscalid is synthesized from 2-chloronicotinic acid via the formation of 2-chloronicotinoyl chloride, which is then reacted with 2-(4-chlorophenyl)aniline.

Experimental Protocol:

-

Formation of 2-Chloronicotinoyl Chloride: 2-chloronicotinic acid is reacted with thionyl chloride in a solvent such as toluene, often with a catalytic amount of dimethylformamide (DMF).[13] The reaction mixture is heated to ensure complete conversion.

-

Condensation Reaction: The resulting 2-chloronicotinoyl chloride is then reacted with 2-(4-chlorophenyl)aniline in a suitable solvent to form boscalid.[14]

-

Purification: The crude boscalid can be purified by recrystallization.

A three-step continuous flow process for boscalid synthesis has been reported with an overall yield of >42%.[15]

Experimental Workflow for Boscalid Synthesis

Caption: Synthetic pathway for boscalid.

Mechanism of Action: Boscalid inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[16] By blocking SDH, boscalid disrupts fungal respiration, leading to a depletion of cellular energy and ultimately cell death.

Signaling Pathway of Boscalid's Fungicidal Action

Caption: Boscalid inhibits succinate dehydrogenase.

Quantitative Data:

Table 5: In Vitro Inhibitory Activity of Boscalid [3]

| Organism | Target | IC₅₀ (µM) |

| Homo sapiens | Succinate cytochrome c reductase | 4.8 |

| Botrytis cinerea | Succinate cytochrome c reductase | - |

Note: A specific IC₅₀ for Botrytis cinerea was not provided in the search result, but boscalid is known to be effective against it.

Pharmacokinetic Data:

Table 6: Pharmacokinetic Parameters of [¹⁴C]Boscalid in Rats (single oral dose) [2]

| Dose (mg/kg bw) | Sex | Cₘₐₓ (µg eq/g) | Tₘₐₓ (h) | AUC (µg eq x h/g) | Terminal t½ (h) |

| 50 | Male | 0.99 | 0.5 | 68.4 | 20.2 |

| 50 | Female | 1.40 | 0.5 | 75.5 | 27.4 |

| 500 | Male | 4.46 | 8 | 21.2 | 41.7 |

| 500 | Female | 3.77 | 8 | 24.4 | 30.1 |

Nevirapine: A Non-Nucleoside Reverse Transcriptase Inhibitor

Discovery and Development: Nevirapine was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[17] It was discovered by Karl D. Hargrave and colleagues at Boehringer Ingelheim and was approved for medical use in the United States in 1996.[17]

Synthesis: The first-generation synthesis of nevirapine utilized 2-chloronicotinic acid and 2-chloro-3-amino-4-picoline as starting materials, with an overall yield of 59%.[18] A second-generation process was later developed.[18]

Experimental Protocol (First Generation):

-

Condensation: 2-chloronicotinic acid is converted to its acid chloride and then reacted with 2-chloro-3-amino-4-picoline (CAPIC).

-

Cyclization: The resulting intermediate undergoes a base-mediated cyclization to form the diazepine ring system of nevirapine.

A detailed, one-pot preparation of nevirapine crude from CAPIC and methyl 2-chloronicotinate (derived from 2-chloronicotinic acid) using sodium hydride in diglyme has been described.[18]

Experimental Workflow for Nevirapine Synthesis

Caption: Synthetic pathway for nevirapine.

Mechanism of Action: Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT). It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site.[17] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into DNA.

Signaling Pathway of Nevirapine's Antiviral Action

Caption: Nevirapine inhibits HIV-1 reverse transcriptase.

Quantitative Data:

Table 7: In Vitro Inhibitory Activity of Nevirapine

| Target | IC₅₀ (nM) |

| HIV-1 Reverse Transcriptase | 84[18] |

Pharmacokinetic Data: Nevirapine has high oral bioavailability and a long elimination half-life.

Table 8: Pharmacokinetic Parameters of Nevirapine in Healthy Male Volunteers [19]

| Dose (mg) | Formulation | Bioavailability (%) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t½β (h) |

| 50 | Tablet | 93 ± 9 | - | - | - | 52.8 ± 14.8 |

| 50 | Oral Solution | 91 ± 8 | - | - | - | - |

| 200 | Tablet | - | - | - | - | - |

| 200 | Oral Solution | - | - | - | - | - |

Note: Cₘₐₓ, Tₘₐₓ, and AUC were not explicitly provided in a comparable format across doses in the search results. A separate study in HIV-infected patients on a 200 mg twice-daily regimen reported a mean Cₘₐₓ of 5221 ng/mL and a Cₘᵢₙ of 3343 ng/mL in men.

Key Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is a general guide for determining the inhibitory potency of compounds against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (e.g., pranoprofen) and reference inhibitors dissolved in DMSO

-

Detection reagent (e.g., colorimetric or fluorometric probe, or an EIA kit for PGE₂)

-

96-well microplate

-

Incubator and plate reader

-

Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO. Prepare working solutions of enzymes, cofactors, and substrate in assay buffer.

-

Enzyme Reaction:

-

To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound or vehicle (DMSO) to the respective wells and incubate for a set time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate for a specific duration (e.g., 10 minutes) at 37°C.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., HCl).

-

Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable detection method.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for COX Inhibition Assay

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

Chloronicotinic acids, particularly 2-chloronicotinic acid, are indispensable intermediates in the chemical and pharmaceutical industries. Their strategic importance is underscored by their role in the synthesis of a diverse range of high-value products, including the anti-inflammatory drug pranoprofen, the fungicide boscalid, and the antiretroviral nevirapine. The synthetic pathways to these molecules, while varied, highlight the versatility of the chloronicotinic acid scaffold. Furthermore, the distinct mechanisms of action of the final products, targeting different biological pathways, demonstrate the broad therapeutic and agrochemical potential that can be unlocked from this core chemical structure. This guide has provided a comprehensive technical overview of the synthesis, development, and application of chloronicotinic acids and their derivatives, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. ajmc.com [ajmc.com]

- 2. apps.who.int [apps.who.int]

- 3. researchgate.net [researchgate.net]

- 4. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 5. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 6. CN101602717B - Method for synthesizing 2-chloronicotinic acid - Google Patents [patents.google.com]

- 7. Pranoprofen - AdisInsight [adisinsight.springer.com]

- 8. What is Pranoprofen used for? [synapse.patsnap.com]

- 9. omicsonline.org [omicsonline.org]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Pranoprofen? [synapse.patsnap.com]

- 15. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sineria.com [sineria.com]

- 17. benchchem.com [benchchem.com]

- 18. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 19. Pharmacokinetics of pranoprofen in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinic Acid: Physicochemical Characteristics, Synthesis, and Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the physical and chemical characteristics of 2-Chloro-3-methylisonicotinic acid, an important heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of experimental data for the parent acid, this guide also includes a detailed analysis of its well-characterized derivative, Methyl 2-chloro-3-methylisonicotinate. This document is intended to serve as a valuable resource for researchers utilizing these compounds in their synthetic endeavors.

This compound

This compound (CAS No. 133928-73-1) is a substituted pyridine carboxylic acid. It serves as a key intermediate in the synthesis of more complex molecules, including N-pyridinylmethyl benzamide derivatives which have been investigated as potential anticancer agents.[1]

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 133928-73-1 | [2] |

| Molecular Weight | 171.58 g/mol | |

| Purity (Commercial) | ≥97% | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. Characterization of this compound would be a valuable contribution to the field.

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented, a plausible synthetic route can be inferred from the synthesis of the closely related 2-chloronicotinic acid. The most probable method involves the oxidation of 2-chloro-3-methyl-4-vinylpyridine or a similar precursor. A generalized workflow for such a transformation is presented below.

Methyl 2-chloro-3-methylisonicotinate

Methyl 2-chloro-3-methylisonicotinate (CAS No. 787596-41-2) is the methyl ester derivative of this compound. It is a more frequently documented and commercially available compound, often used in nucleophilic aromatic substitution reactions.[3]

Physical and Chemical Properties

This derivative is well-characterized, with several key physical and chemical properties documented.

| Property | Value | Reference |

| CAS Number | 787596-41-2 | [4][5][6] |

| Molecular Formula | C₈H₈ClNO₂ | [5][6] |

| Molecular Weight | 185.61 g/mol | [3][6] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 266.4 ± 35.0 °C (Predicted) | [4] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Moderately soluble in dichloromethane, THF, and ethyl acetate | [3] |

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals confirming its structure. A doublet of doublets at δ 8.33-8.31 corresponds to the pyridine H-6 proton. A doublet at δ 7.53 is attributed to the H-5 proton of the pyridine ring. The methyl ester protons appear as a triplet at δ 3.96, while the methyl group at the 3-position gives a singlet at δ 2.59.[3]

Mass Spectrometry: Mass spectrometric analysis reveals a molecular ion peak [M+H]⁺ at m/z 186.14, which is consistent with the calculated molecular weight of the compound.[3]

Synthesis Protocol

The primary route to Methyl 2-chloro-3-methylisonicotinate is through the esterification of this compound.

Experimental Protocol:

-

Dissolve this compound in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) to the solution under stirring.

-

Add methyl iodide (CH₃I) to the mixture.

-

Continue stirring for 16 hours at room temperature.

-

Quench the reaction with ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

This method has been reported to achieve yields as high as 93.38%.[3]

Biological Activity and Signaling Pathways

There is no information available in the current scientific literature to suggest that this compound or its methyl ester derivative are directly involved in any specific biological signaling pathways. Their primary utility, as documented, is as intermediates in the synthesis of other molecules with potential biological activities.

Conclusion

This compound is a valuable, yet under-characterized, chemical intermediate. While its direct physical and spectroscopic properties require further investigation, its role as a precursor to the well-documented Methyl 2-chloro-3-methylisonicotinate is clear. This guide provides a summary of the available data and a framework for the synthesis and handling of these compounds, which should aid researchers in their future work.

References

- 1. usbio.net [usbio.net]

- 2. 133928-73-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Methyl 2-chloro-3-methylisonicotinate (787596-41-2) for sale [vulcanchem.com]

- 4. METHYL 2-CHLORO-3-METHYLISONICOTINATE | 787596-41-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Solubility of 2-Chloro-3-methylisonicotinic Acid in Organic Solvents

Disclaimer: This document aims to provide a comprehensive overview of the solubility of 2-Chloro-3-methylisonicotinic acid in organic solvents. However, a thorough literature search did not yield specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this particular compound. The information presented herein is based on qualitative solubility descriptions of closely related compounds and solvents used in the synthesis of 2-chloronicotinic acid and its derivatives. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a substituted pyridine carboxylic acid. Such compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 2-chloronicotinic acid derivatives are used in the production of anti-inflammatory drugs and herbicides.[1][2] Understanding the solubility of these intermediates in various organic solvents is crucial for process development, purification, and formulation.

Qualitative Solubility Profile

Solvents Employed in Synthesis and Related Processes

An indirect method to gauge potential solubility is to examine the solvents used in the synthesis and purification of this compound and its precursors. The choice of solvent in a chemical reaction often depends on the solubility of the reactants and reagents. Several patents and research articles describe the synthesis of 2-chloronicotinic acid derivatives, providing a list of solvents in which these compounds are likely soluble to some extent.

The following table summarizes the organic solvents mentioned in the literature for the synthesis and processing of 2-chloronicotinic acid and its derivatives. This information can guide the selection of solvents for solubility trials and other experimental work.

| Solvent Category | Solvent Name | Context of Use in Synthesis |

| Chlorinated Solvents | Dichloromethane | Reaction solvent[4], Extraction |

| Chloroform | Reaction solvent[5][6] | |

| Ethers | Tetrahydrofuran (THF) | Reaction solvent[7] |

| Methyl tert-butyl ether | Reaction solvent[8] | |

| Esters | Ethyl acetate | Reaction solvent[5][8], Recrystallization[6] |

| Ketones | Acetone | Not explicitly mentioned but a common polar aprotic solvent |

| Alcohols | Methanol | Reaction solvent[9] |

| Ethanol | Reaction solvent[6] | |

| Aprotic Polar Solvents | Acetonitrile | Reaction solvent[5][6] |

| N,N-Dimethylformamide (DMF) | Reaction solvent for esterification[3] | |

| Aromatic Hydrocarbons | Toluene | Reaction solvent[8][9] |

| Benzene | Mentioned as a solvent for 2-chloronicotinic acid[10] | |

| Acids | Acetic Acid | Reaction solvent[5][6] |

Experimental Protocols: A General Approach to Solubility Determination

Given the absence of a specific, published protocol for this compound, a general methodology for determining solubility is provided below. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to allow equilibrium to be reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

-

To remove any suspended solid particles, centrifuge the collected supernatant.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of this compound.

-

-

Calculation:

-